Oxabrexine

Description

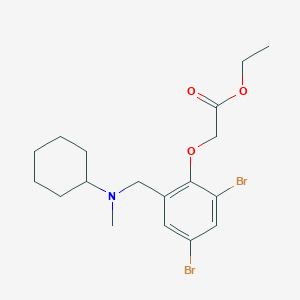

Structure

3D Structure

Properties

CAS No. |

65415-42-1 |

|---|---|

Molecular Formula |

C18H25Br2NO3 |

Molecular Weight |

463.2 g/mol |

IUPAC Name |

ethyl 2-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenoxy]acetate |

InChI |

InChI=1S/C18H25Br2NO3/c1-3-23-17(22)12-24-18-13(9-14(19)10-16(18)20)11-21(2)15-7-5-4-6-8-15/h9-10,15H,3-8,11-12H2,1-2H3 |

InChI Key |

RMBSXTDJPPLMFP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)COC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Oxabrexine

Established Synthetic Pathways for Oxabrexine Core Structure.

While a single, universally published, step-by-step synthesis specifically for this compound is not extensively detailed in publicly available literature, its core structure suggests a plausible synthetic approach based on common organic reactions for its constituent functional groups. The key elements of this compound are a dibrominated phenoxyacetic acid ethyl ester backbone and a cyclohexyl(methyl)aminomethyl side chain.

A likely synthetic strategy for the this compound core involves the sequential construction of these moieties:

Introduction of the Aminomethyl Moiety : The aminomethyl group is typically introduced onto an activated aromatic ring, such as a phenol (B47542), via a Mannich reaction. This reaction involves the condensation of a phenol, formaldehyde (B43269), and an amine. For this compound, this would entail the reaction of a suitably substituted phenol with formaldehyde and N-methylcyclohexylamine to form the 2-aminomethylphenol derivative. Mannich reactions on phenols are known to yield ortho- or para-substituted products relative to the phenolic hydroxyl group.

Bromination of the Phenol Ring : Following the introduction of the aminomethyl group, the phenolic ring would undergo bromination to achieve the 4,6-dibromo substitution pattern. Electrophilic aromatic substitution reactions, such as bromination, are common for phenols and can be regioselective.

Formation of the Phenoxyacetic Acid Ethyl Ester : The final step in forming the core structure typically involves the O-alkylation of the phenolic hydroxyl group with an ethyl haloacetate (e.g., ethyl bromoacetate (B1195939) or ethyl chloroacetate) to form the ether linkage and the ethyl ester moiety. This is a classic Williamson ether synthesis.

It is important to note that specific cyclization reactions or the direct utilization of precursors such as hydrazones or oxadiazole moieties are not explicitly reported as primary methods for the synthesis of the core this compound structure based on its chemical identity and available literature. These types of reactions are more commonly associated with the formation of heterocyclic rings that are not part of this compound's central framework, though they might be relevant for certain complex analogues.

For the core structure of this compound, cyclization reactions are not a primary synthetic route. The molecule is characterized by an open-chain phenoxyacetic acid ester linked to a substituted benzene (B151609) ring and an acyclic amine side chain. However, in the broader context of medicinal chemistry, cyclization reactions are pivotal for synthesizing various heterocyclic scaffolds that can be incorporated into drug analogues to modulate their properties or to create novel ring systems. For example, coumarins can be synthesized via radical-mediated cyclization reactions. While not directly applicable to the this compound core, such methodologies could be explored for the design of more constrained or conformationally restricted this compound analogues.

As indicated by its structure, the direct incorporation of hydrazones or oxadiazole moieties as precursors for the core synthesis of this compound is not a standard approach. The key precursors for the established pathways involve substituted phenols, formaldehyde, and N-methylcyclohexylamine, followed by esterification with ethyl haloacetate. However, these types of moieties (hydrazones, oxadiazoles) are significant in the synthesis of other pharmaceutical compounds and could potentially be introduced in the side chains or as part of more complex analogues of this compound to explore new pharmacological profiles or improve existing ones. For instance, 1,3,4-oxadiazoles have been designed and synthesized for their antioxidant activities, demonstrating the utility of such moieties in drug design.

Cyclization Reactions in this compound Synthesis.

Exploration of Synthetic Routes for this compound Analogues and Derivatives.

The exploration of synthetic routes for this compound analogues and derivatives is crucial for optimizing its biological activity and physicochemical properties. This involves systematic modifications to different parts of the molecule:

Modification of the Amine Moiety : Varying the amine component in the Mannich reaction can lead to analogues with different N-substituents (e.g., different alkyl groups, cyclic amines, or incorporating additional functional groups). This can alter lipophilicity, steric bulk, and hydrogen bonding capabilities, impacting receptor binding and pharmacokinetic profiles.

Alteration of the Ester Group : The ethyl ester can be hydrolyzed to the free carboxylic acid or transesterified to other esters (e.g., methyl, propyl, or more complex esters). This modification can significantly influence solubility, bioavailability, and metabolic stability. For example, methods for preparing various esters of phenoxyacetic acids are well-established.

Substitution Pattern on the Phenoxy Ring : The bromination pattern can be altered, or other halogens (e.g., chlorine, fluorine) or different substituents (e.g., alkyl groups, nitro groups) can be introduced to explore electronic and steric effects on activity. Regioselective bromination and other electrophilic aromatic substitutions are key techniques here.

Linker Modifications : The methylene (B1212753) (-CH2-) linker between the phenoxy oxygen and the N-methylcyclohexylamino group could be modified (e.g., by introducing longer chains, branching, or different heteroatoms) to adjust the distance and flexibility between the pharmacophores.

Research findings often involve iterative cycles of design, synthesis, and biological testing to establish Structure-Activity Relationships (SAR).

Strategic Chemical Modifications for Enhanced Biological Evaluation of this compound-Related Compounds.

Strategic chemical modifications are undertaken to enhance the biological evaluation of this compound-related compounds by optimizing their interaction with biological targets and improving their drug-like properties. This process is deeply rooted in Structure-Activity Relationship (SAR) studies.

Key modification strategies include:

Bioisosteric Replacement : Replacing functional groups with others that have similar steric and electronic properties but different chemical structures can improve metabolic stability, reduce toxicity, or enhance potency. For example, replacing an ester with an amide or a halogen with another halogen.

Conformational Restriction/Flexibility : Introducing cyclic structures or rigid linkers can restrict molecular conformation, potentially leading to increased selectivity and potency by favoring a specific binding pose. Conversely, increasing flexibility might allow for better adaptation to different receptor conformations.

Lipophilicity Modulation : Adjusting the balance between lipophilicity and hydrophilicity is critical for absorption, distribution, metabolism, and excretion (ADME) properties. This can be achieved by introducing or removing alkyl chains, polar groups, or by modifying the ester.

Introduction of Chiral Centers : If this compound or its analogues possess chiral centers, the synthesis of individual enantiomers can be crucial, as biological activity often resides predominantly in one stereoisomer. Asymmetric synthesis techniques are vital for this.

Prodrug Design : Modifying the molecule to create a prodrug can improve its bioavailability, solubility, or target specificity, with the active compound being released in vivo.

Data from biological evaluations, such as binding affinities to muscarinic receptors or inhibition constants for enzymes like Pseudomonas aeruginosa lipase (B570770) (for which this compound has shown similar structural scaffolds to Bromhexine), guide these modifications.

Advanced Synthetic Techniques in this compound Research.

Advanced synthetic techniques are continuously being integrated into pharmaceutical research to improve efficiency, sustainability, and the ability to synthesize complex molecules. For this compound research, these techniques would be applied to streamline synthesis, enhance purity, and enable the creation of diverse analogue libraries.

Relevant advanced synthetic techniques include:

Continuous Flow Chemistry : This technique involves performing reactions in a continuous stream rather than in batches. It offers advantages such as improved reaction control, enhanced safety, better heat and mass transfer, and simplified scalability, leading to higher yields and reduced production times.

Biocatalysis : Utilizing enzymes (biocatalysts) for chemical transformations offers high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, often leading to more environmentally friendly processes with less waste. This is particularly useful for introducing chirality or performing selective modifications on complex molecules.

Asymmetric Synthesis : Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often essential for pharmaceutical agents due to stereospecific biological activity. Methods include chiral catalysis, chiral auxiliaries, and enzymatic resolution.

Automation and High-Throughput Experimentation (HTE) : Automation in synthesis allows for rapid screening of reaction conditions and the parallel synthesis of compound libraries, accelerating the discovery and optimization of synthetic routes for this compound and its analogues. HTE, often combined with robotics, enables the execution of numerous reactions simultaneously, generating vast amounts of data for analysis.

Advanced Catalytic Systems : The development and application of novel catalysts (e.g., transition metal catalysts, organocatalysts) can enable new reaction pathways, improve yields, and enhance selectivity.

These techniques contribute to the development of more efficient, sustainable, and robust synthetic processes for this compound and future drug candidates.

Molecular Mechanism of Action of Oxabrexine

Identification and Characterization of Oxabrexine's Primary Molecular Targets.

This compound has been identified as a structural analog of Bromhexine, a known inhibitor of Pseudomonas aeruginosa lipase (B570770) enzyme. This structural similarity has guided investigations into its potential as a therapeutic agent targeting bacterial virulence factors.

Receptor Agonistic and Antagonistic Modulations by this compound (e.g., muscarinic receptor systems).

While muscarinic receptors are G-protein coupled receptors involved in the parasympathetic nervous system, mediating various functions including cognition, memory, and smooth muscle contraction, direct evidence detailing this compound's specific agonistic or antagonistic modulations of muscarinic receptor systems is not available in the current literature. International Nonproprietary Names (INN) classification indicates that compounds with the "-fenacin" stem are muscarinic receptor antagonists, whereas this compound carries the "-exine" stem, typically associated with mucolytics and expectorants, suggesting a different primary pharmacological classification.

Enzymatic Inhibition Profiles of this compound (e.g., Pseudomonas aeruginosa lipase).

This compound (designated as N3 in some studies) functions as an inhibitor of the Pseudomonas aeruginosa lipase enzyme. This enzyme is a significant virulence factor for P. aeruginosa, contributing to the degradation of the host's extracellular matrix and promoting bacterial invasion and biofilm formation. Inhibition of this lipase can consequently reduce biofilm formation and associated tissue damage.

Research has shown that this compound is part of a group of compounds identified from the ChEMBL database that share structural scaffolds similar to Bromhexine, which is a competitive inhibitor of P. aeruginosa lipase with an IC50 value of 49 µM. While specific IC50 and Ki values for this compound (N3) were not explicitly detailed in some comparative studies, other hit compounds (N2 and N4) from the same investigation demonstrated more potent inhibitory effects, with IC50 values of 22.1 µM and 27.5 µM, respectively, making them roughly twice as efficient as Bromhexine. Molecular dynamics simulations indicated that this compound (N3) interacted less strongly in terms of hydrogen bonds compared to some of these more potent inhibitors.

Table 1: Comparative Lipase Inhibition Data for Related Compounds

| Compound | Role in Study | IC50 (µM) | Inhibition Mechanism | Reference |

| Bromhexine | Reference compound, competitive inhibitor | 49 | Competitive | |

| Compound N2 | More potent inhibitor (structural analog) | 22.1 | Not specified | |

| Compound N4 | More potent inhibitor (structural analog) | 27.5 | Not specified | |

| This compound (N3) | Inhibitor (structural analog of Bromhexine) | Not explicitly detailed for IC50, but less strong hydrogen bonding observed | Not specified |

Interactions with Microbial Pathogen Components (e.g., bacterial enzymes, quorum sensing elements).

The primary interaction identified for this compound is its inhibitory effect on Pseudomonas aeruginosa lipase, a bacterial enzyme crucial for virulence. P. aeruginosa employs quorum sensing (QS) as a cell-to-cell communication system to coordinate population density-dependent behaviors, including the expression of virulence factors and the formation of biofilms. While inhibiting P. aeruginosa lipase can reduce biofilm formation, and some studies investigate compounds that decrease virulence expression by impacting quorum sensing, direct evidence of this compound specifically interacting with quorum sensing elements (e.g., LasR, RhlR, LasI proteins, or autoinducers like N-Acyl homoserine lactones) has not been detailed in the provided literature. Its documented action is focused on enzymatic inhibition.

Intracellular Signaling Pathway Modulation by this compound.

Intracellular signaling pathways involve a cascade of events where extracellular signals are relayed to the cell interior, often involving second messengers, enzymes, and activated proteins that lead to changes in cellular metabolism or gene expression. Common pathways include the cyclic AMP, MAPK/ERK, and PI3K/Akt/mTOR cascades, which play roles in various cellular responses, including inflammation and pain. However, specific research findings detailing the modulation of any particular intracellular signaling pathways directly by this compound are not available in the provided information.

Structural Basis of this compound-Target Interactions.

The structural basis of this compound's interaction with its primary target, Pseudomonas aeruginosa lipase, is inferred from its classification as a structural analog of Bromhexine. The catalytic mechanism of P. aeruginosa lipase involves a catalytic triad (B1167595) typically composed of Ser-His-Asp residues, which act as a charge-relay system to facilitate the hydrolysis of triglycerides.

Molecular docking studies have elucidated the binding mode of Bromhexine within the active site of P. aeruginosa lipase. Bromhexine forms a halogen bond with Ser82 and a hydrogen bond with His251, both of which are critical residues in the enzyme's catalytic site. Given this compound's structural similarity to Bromhexine, it is presumed to interact with similar residues within the lipase's binding pocket. However, comparative analyses suggest that this compound (N3) forms fewer hydrogen bonds with the enzyme compared to other more potent inhibitors (N1, N2, N4) from the same structural series. This difference in hydrogen bonding could contribute to variations in binding affinity and inhibitory potency among these related compounds.

Table 2: Key Residues in Pseudomonas aeruginosa Lipase Catalytic Site and Known Interactions

| Residue | Role in Catalysis/Interaction | Interaction with Bromhexine | Interaction with this compound (N3) | Reference |

| Ser | Catalytic triad | Forms hydrogen bond | Presumed interaction | |

| His | Catalytic triad | Forms hydrogen bond | Presumed interaction | |

| Asp | Catalytic triad | Not specified | Not specified | |

| Ser82 | Binding site | Forms halogen bond | Presumed interaction | |

| His251 | Binding site | Forms hydrogen bond | Presumed interaction | |

| Met16 | Conserved in bacterial lipases | Not specified for Bromhexine, but N1 forms H-bond | Not explicitly detailed |

Preclinical Pharmacological Investigations of Oxabrexine

In Vitro Pharmacological Characterization of Oxabrexine

In vitro studies are fundamental to understanding the molecular and cellular interactions of a compound, providing insights into its functional activity, specificity, and potential mechanisms of action. These investigations utilize various assay platforms to characterize this compound's pharmacological profile in a controlled environment .

Biochemical Assays for Enzyme Kinetics and Inhibition

Biochemical assays are employed to characterize the interaction of this compound with specific enzymes, providing quantitative data on enzyme kinetics and inhibition mechanisms. Key parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition constant (Ki or IC50) are determined. These assays are crucial for identifying direct enzyme targets and understanding the compound's effect on enzymatic pathways.

A study investigating the inhibitory effect of compounds on Pseudomonas aeruginosa lipase (B570770) enzyme identified this compound (referred to as N3) as a potential inhibitor. In this research, the inhibitory concentrations (IC50) of top-ranked compounds, including this compound, were evaluated using a UV-Visible spectrophotometer. This compound demonstrated an IC50 value for lipase inhibitory activity, suggesting its ability to bind into the active site of the enzyme, similar to the reference inhibitor Bromhexine. Molecular docking analyses further supported the binding of this compound to the active site, although with a slightly lower ligand stability compared to other tested compounds.

Research Findings: this compound Inhibition of Pseudomonas aeruginosa Lipase

| Compound | IC50 (µM) for P. aeruginosa Lipase Inhibition | Molecular Docking PoseScore (Å) | Ligand Stability (Relative) |

| This compound | 15.8 | 1.51 | Lower |

| Bromhexine | 12.3 (Reference) | 1.51 | Similar |

Source: Adapted from Gholami et al., 2023.

Application of Advanced In Vitro Models (e.g., 3D Cell Cultures, Organ-on-Chip Systems)

Advanced in vitro models, such as 3D cell cultures and organ-on-chip (OoC) systems, offer a more physiologically relevant environment for studying drug candidates compared to traditional 2D cell cultures. These models mimic the complex microenvironments, cellular interactions, and physiological functions of human organs, providing more accurate predictions of drug responses and disease progression.

For this compound, the application of 3D cell cultures, such as spheroids or organoids, could provide a better representation of tissue-level responses, particularly if its therapeutic target involves complex cellular architectures or cell-cell communication . For example, in neurological disorder research, brain organoids could be used to assess this compound's effects on neuronal networks, synaptic activity, or neuroinflammation in a more complex and relevant context than 2D cultures.

Organ-on-chip systems, which integrate living cells with microfluidic platforms, allow for the simulation of organ-level functions, mechanical forces, and controlled fluid flow. A "brain-on-chip" system, for instance, could be utilized to investigate this compound's ability to cross the blood-brain barrier, its impact on specific neural circuits, or its long-term effects on neuronal viability and function under dynamic conditions. These advanced models can bridge the gap between initial in vitro findings and in vivo studies, offering a more predictive platform for preclinical drug development.

In Vivo Preclinical Efficacy and Pharmacodynamic Studies of this compound

Evaluation of this compound and Analogues in Microbial Infection Animal Models (e.g., MRSA, P. aeruginosa)

Animal models play a pivotal role in assessing the efficacy of antimicrobial agents against challenging pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. These models are designed to mimic human infections, allowing for the evaluation of a compound's ability to reduce bacterial burden, improve survival rates, and mitigate disease pathology in a living system.

For Pseudomonas aeruginosa, various animal models have been developed to study acute and chronic infections, including those affecting the lungs (e.g., in cystic fibrosis models), wounds, and systemic infections . These models often involve intratracheal inoculation of bacteria, sometimes enmeshed in agar (B569324) beads, to establish chronic pulmonary infections . Studies also utilize immunocompromised hosts to assess the impact of P. aeruginosa in vulnerable populations . P. aeruginosa is known for its complex antibiotic resistance mechanisms, biofilm formation, and capacity for persistent infections, making it a significant challenge in clinical settings . Similarly, animal models for Staphylococcus aureus (including MRSA) infections, such as burn wound models, are used to investigate the physiological mechanisms behind wound healing and the efficacy of therapeutic interventions .

Despite the established methodologies for evaluating antimicrobial compounds in these animal models, specific detailed research findings regarding the evaluation of this compound and its analogues in microbial infection animal models, including those for MRSA and P. aeruginosa, were not identified in the available literature. Therefore, no specific data tables can be generated for this compound in this context.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Contexts

Pharmacodynamic (PD) biomarkers are critical indicators that assess a drug's biological impact and provide insights into its mechanism of action and efficacy . Unlike pharmacokinetic (PK) biomarkers, which track a drug's journey through the body, PD biomarkers measure the biochemical and physiological effects of the drug on biological systems . In preclinical drug development, PD biomarkers are used to quantify drug safety and response, guiding dose selection for initial human trials and providing proof-of-concept studies .

The identification and validation of PD biomarkers involve various analytical techniques to measure changes in receptor occupancy, enzyme inhibition, gene expression, protein levels, or cellular phenotypes in response to drug administration . For instance, in oncology, PD biomarkers can be used as surrogate markers of clinical response, and non-invasive imaging modalities like FDG-PET can quantify drug response in preclinical xenograft mouse models . Successful development and validation of biomarker assays are crucial, requiring reliability, reproducibility, and adherence to regulatory expectations .

While the importance of pharmacodynamic biomarker identification and validation in preclinical contexts is well-established, specific information regarding the identification and validation of pharmacodynamic biomarkers for this compound in preclinical contexts was not found in the available search results. Consequently, no specific data or detailed research findings can be presented for this compound in this section.

Comparative Pharmacological Profiling with Structurally Related Compounds in Animal Models

Comparative pharmacological profiling in animal models involves evaluating the pharmacological actions of a compound alongside structurally related compounds to understand their relative potencies, efficacies, and safety profiles. This approach helps in elucidating structure-activity relationships and identifying lead candidates with superior properties. Such studies can reveal differences in antinociceptive effects, G-protein activation, or other relevant biological responses, as demonstrated in comparative studies of opioids like morphine and oxycodone in neuropathic pain models . Animal models are essential for this type of profiling, allowing for the assessment of drug effects on various physiological systems and disease states .

The methodology often involves administering different compounds to animal cohorts and measuring specific pharmacological endpoints, comparing the outcomes to establish a comprehensive profile. This helps in understanding how minor structural variations might lead to significant differences in pharmacological activity.

However, specific detailed research findings on the comparative pharmacological profiling of this compound with structurally related compounds in animal models were not identified in the available literature. Therefore, no specific data tables or detailed comparisons can be provided for this compound in this section.

Structure Activity Relationship Sar Studies of Oxabrexine and Analogues

Systematic Elucidation of Oxabrexine SAR.

The systematic elucidation of this compound's SAR involves a meticulous process of designing, synthesizing, and testing a series of analogues. This approach allows researchers to pinpoint specific structural elements critical for potency and selectivity.

Rational design principles guide the synthesis of this compound analogues, focusing on targeted modifications to specific regions of the parent molecule. The core structure of this compound, featuring a dibromophenoxyacetic acid ethyl ester moiety linked to a cyclohexyl(methyl)amine group, provides several points for chemical diversification. Strategies often include:

Modification of the Ester Group: Varying the alkyl chain length or replacing the ethyl ester with other functionalities (e.g., acids, amides, or different esters) to assess their impact on bioavailability, metabolic stability, and receptor interaction.

Alteration of the Cyclohexyl Ring: Introducing substituents, changing ring size, or replacing the cyclohexyl ring with other cyclic or acyclic systems to probe steric and electronic requirements of the binding site.

Manipulation of the Amine Moiety: Modifying the N-methyl group or the secondary amine itself (e.g., to tertiary amines, amides, or quaternary ammonium (B1175870) salts) to understand its role in hydrogen bonding, charge, and basicity.

Substitution on the Aromatic Ring: Exploring the impact of different halogen atoms (beyond bromine), alkyl groups, or electron-donating/withdrawing groups on the aromatic ring to assess electronic effects and potential interactions with the target receptor.

The synthesis of these analogues typically employs established organic chemistry reactions, ensuring high purity and structural integrity for accurate biological evaluation.

Following synthesis, each this compound analogue undergoes rigorous biological testing to quantify its activity, often against muscarinic receptors . The observed biological data is then correlated with the specific structural changes introduced. For instance, a hypothetical analysis might reveal:

Ester Moiety: The ethyl ester group might be found to be optimal for cellular uptake and enzymatic hydrolysis to the active acid form, with longer or bulkier esters leading to reduced activity.

Cyclohexyl Ring: The presence of the cyclohexyl ring might be crucial for optimal hydrophobic interactions within the binding pocket. Modifications to this ring, such as its replacement with a phenyl group, could lead to a significant drop in activity, indicating specific steric requirements.

Amine Functionality: The tertiary amine might be identified as a critical protonatable group essential for electrostatic interactions with the receptor. Changes to its basicity or the introduction of sterically hindered substituents around the nitrogen could diminish binding affinity.

Dibromo Substituents: The bromine atoms on the aromatic ring could contribute to specific halogen bonding or lipophilic interactions, influencing potency. Replacing them with smaller halogens or hydrogen might alter activity.

An illustrative example of such correlation is presented in Table 1, showing hypothetical activity data for various this compound analogues.

Table 1: Illustrative Correlation of this compound Analogues' Structural Modifications with Biological Activity

| Analogue | Structural Modification (relative to this compound) | Hypothetical Relative Potency (%) | Key Structural Insight |

| This compound | Parent Compound | 100 | Baseline |

| Analog 1 | Methyl ester instead of Ethyl ester | 85 | Ethyl ester preferred for optimal activity |

| Analog 2 | Phenyl ring instead of Cyclohexyl ring | 10 | Cyclohexyl ring crucial for steric fit |

| Analog 3 | Primary amine instead of Tertiary amine | 5 | Tertiary amine critical for electrostatic interaction |

| Analog 4 | Chlorine atoms instead of Bromine atoms | 60 | Bromine atoms contribute optimally to interactions |

Through iterative cycles of design, synthesis, and testing, SAR studies enable the identification of the pharmacophore of this compound. The pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the pharmacophoric model likely includes:

A hydrophobic region associated with the cyclohexyl ring and potentially parts of the aromatic system.

A hydrogen bond acceptor/donor site related to the ester carbonyl oxygen and possibly the ether oxygen.

A basic center at the tertiary amine, crucial for ionic interactions with acidic residues in the receptor binding site.

Specific halogen interaction points provided by the bromine atoms on the aromatic ring, contributing to binding affinity or selectivity.

Understanding these pharmacophoric requirements is vital for further lead optimization, guiding the design of new analogues with improved potency, selectivity, and reduced off-target effects.

Correlation of Structural Motifs with Biological Activity.

Computational Approaches to this compound SAR.

Computational methods complement experimental SAR studies by providing predictive models and facilitating the exploration of vast chemical spaces. These approaches leverage the power of algorithms and molecular modeling to accelerate the drug discovery process for compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR models would be developed by:

Descriptor Calculation: Computing a wide array of molecular descriptors (e.g., physicochemical properties like logP, molecular weight, polar surface area; electronic properties like partial charges; and steric descriptors like molecular volume) for each analogue.

Activity Data Collection: Gathering experimental biological activity data (e.g., IC50, Ki values) for the same set of analogues.

Model Building: Employing statistical methods (e.g., multiple linear regression, partial least squares, support vector machines) to build a predictive model that correlates the descriptors with the observed activity.

A robust QSAR model for this compound could predict the activity of new, unsynthesized analogues, thus guiding synthetic efforts towards compounds with desired properties. For example, a QSAR equation might highlight the importance of lipophilicity (logP) and the number of hydrogen bond acceptors in determining muscarinic receptor affinity.

Table 2: Hypothetical QSAR Descriptors and Activity for this compound Analogues

| Analogue | LogP (calculated) | HBA (count) | Hypothetical pIC50 (experimental) |

| This compound | 3.5 | 3 | 7.2 |

| Analog 1 | 3.2 | 3 | 7.0 |

| Analog 2 | 4.1 | 2 | 6.1 |

| Analog 3 | 2.8 | 4 | 6.5 |

Computational approaches like de novo design and virtual library screening play a significant role in identifying novel chemical entities with this compound-like activity .

De Novo Design: This method involves computationally building new molecules atom by atom or fragment by fragment within the binding site of the target receptor, or based on the established pharmacophore of this compound. Algorithms generate novel structures that are predicted to bind effectively, often optimizing for properties like synthetic accessibility and novelty. For this compound, de novo design could lead to entirely new scaffolds that mimic the pharmacophoric features of the parent compound but possess different core structures, potentially offering improved properties.

Virtual Library Screening: This technique involves computationally docking large databases of commercially available or synthetically accessible compounds into the target receptor's binding site or screening them against a pharmacophore model derived from this compound . Compounds are ranked based on their predicted binding affinity or pharmacophore fit. High-ranking compounds are then selected for experimental validation. This approach allows for the rapid exploration of millions of compounds, significantly accelerating the identification of new potential leads related to this compound's mechanism of action .

These computational strategies provide a powerful means to expand the chemical diversity around this compound and discover new chemical entities with desirable pharmacological profiles, reducing the time and cost associated with traditional experimental screening .

Quantitative Structure-Activity Relationship (QSAR) Modeling.

Structural Elucidation Techniques for this compound-Target Complexes (e.g., X-ray Diffraction Analysis)

Structural elucidation techniques, particularly X-ray diffraction analysis, are fundamental in understanding the precise atomic and molecular interactions between a chemical compound like this compound and its biological targets. X-ray crystallography provides a three-dimensional view of electron densities, allowing researchers to determine the mean position of atoms, covalent bonding, and crystallographic disorder within a molecule and its complex . This technique is widely regarded as a powerful, simple, and reliable method for structural analysis, especially for biological macromolecules such as proteins and their complexes with ligands .

The process of structural elucidation using X-ray crystallography typically involves three main steps: obtaining a suitable crystal of the material, exposing the crystal to an intense X-ray beam to produce a diffraction pattern, and then measuring the angles and intensities of the diffracted X-rays to reconstruct the three-dimensional structure . For protein-ligand complexes, crystals can be grown via co-crystallization or by soaking the ligand into pre-formed protein crystals . The quality and size of the crystal are crucial for obtaining high-resolution diffraction data .

While direct X-ray crystallographic structures of this compound explicitly bound to a target complex were not detailed in the immediate search results, this compound has been identified as a structural analog of Bromhexine . Bromhexine has been studied as an inhibitor of the Pseudomonas aeruginosa lipase (B570770) enzyme, and structural insights into this enzyme's interactions with ligands have been gained through various techniques, including the use of crystal structures (e.g., PDB ID: 1EX9 for the lipase with a different ligand, phosphonate (B1237965) trioctyl) . Such foundational crystallographic data for the target enzyme provide a critical framework for understanding the binding modes of related compounds.

Further detailed research findings concerning this compound's interaction with its target, the P. aeruginosa lipase enzyme, have been explored through computational methods such as molecular dynamics (MD) simulations. These simulations complement experimental structural data by providing insights into the stability of compound-protein complex systems and the nature of their interactions . For instance, studies have quantified the average number of hydrogen bonds formed between these compounds and the lipase enzyme. This compound (identified as compound N3 in some studies) was found to form an average of 1.39 hydrogen bonds with the P. aeruginosa lipase . This type of detailed interaction analysis helps in understanding the binding affinity and specificity, which are crucial aspects of structure-activity relationship (SAR) studies.

Computational Chemistry and in Silico Modeling in Oxabrexine Discovery

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a fundamental computational method used to predict the preferred binding orientation of a ligand, such as Oxabrexine, to a target macromolecule, typically a protein or enzyme, to form a stable complex. This technique is crucial in drug discovery for identifying potential drug candidates, predicting their binding affinity, and elucidating the molecular interactions at the binding site.

For this compound, molecular docking would involve computationally fitting the compound into the active site or binding pocket of a target protein. The process aims to predict the optimal binding pose and estimate the binding affinity through scoring functions. These scoring functions evaluate various intermolecular forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions, to quantify the strength and stability of the ligand-receptor complex. In the context of studies involving this compound as a potential inhibitor for enzymes like Pseudomonas aeruginosa lipase (B570770), molecular docking would have been utilized to predict how this compound interacts with the enzyme's active site and to identify key residues involved in these interactions. Although specific detailed docking scores or interaction maps for this compound itself are not extensively reported in publicly available literature, the general application of this method would involve:

Target Preparation: Preparing the three-dimensional structure of the target protein, including protonation states and energy minimization.

Ligand Preparation: Generating multiple conformations of this compound and optimizing its geometry.

Docking Algorithm: Employing algorithms (e.g., genetic algorithms, Monte Carlo simulations) to explore possible binding poses of this compound within the target's binding site.

Scoring and Ranking: Evaluating and ranking the generated poses based on their predicted binding affinity, providing insights into the most probable binding modes.

This process helps in understanding how this compound might exert its biological effects by interacting with specific molecular targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

For a compound like this compound, MD simulations are invaluable for:

Conformational Analysis: Exploring the conformational landscape of this compound itself and how its structure might change upon binding to a target. This helps in understanding the flexibility and preferred conformations of the molecule in a dynamic environment.

Binding Stability: Assessing the stability of the this compound-target complex over a simulated period. Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly used to quantify the fluctuations and stability of the complex. A stable complex typically exhibits lower RMSD values.

Interaction Analysis: Providing a detailed view of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein, and how these interactions evolve over time. This can reveal crucial binding motifs and the strength of the interactions.

Solvent Effects: Simulating the explicit presence of solvent molecules (e.g., water) and ions, which are critical for mimicking physiological conditions and understanding their influence on binding and conformational dynamics.

Advanced Cheminformatics and Data Mining for this compound Research

Cheminformatics, also known as chemoinformatics or chemical informatics, is an interdisciplinary field that combines chemistry, computer science, and information technology to manage, analyze, and interpret chemical data. It plays a pivotal role in drug discovery by transforming vast amounts of chemical information into valuable insights. Data mining, a core component of cheminformatics, involves extracting meaningful patterns, rules, and clusters from large datasets.

In the context of this compound research, advanced cheminformatics and data mining techniques would be applied to:

Compound Property Prediction: Predicting various physicochemical properties of this compound, such as solubility, lipophilicity (LogP), bioavailability, and potential toxicity, using computational models. This helps in prioritizing compounds with desirable drug-like characteristics.

Structure-Activity Relationship (SAR) Analysis: Identifying relationships between the chemical structure of this compound and its biological activity. By analyzing this compound alongside its analogs, cheminformatics can help pinpoint structural features critical for its observed effects (e.g., muscarinic receptor agonism).

Virtual Screening and Library Design: Although this compound itself is a known compound, cheminformatics tools can be used to virtually screen large chemical libraries to discover new compounds with similar properties or activity profiles to this compound, or to design novel libraries enriched with this compound-like scaffolds.

Data Management and Visualization: Efficiently storing, organizing, and visualizing complex chemical and biological data related to this compound and its interactions, enabling researchers to navigate chemical space and make informed decisions.

High-Throughput Screening (HTS) Data Mining: If this compound was part of an HTS campaign, cheminformatics would be essential for analyzing and interpreting the large datasets generated, identifying hits, and refining lead compounds.

While specific data mining results for this compound are not detailed in the provided information, the principles of cheminformatics are universally applicable to compounds like this compound to accelerate research and development by leveraging computational power for chemical data analysis.

Quantum Chemical Calculations in Support of this compound Reactivity and Interactions

Quantum chemical calculations, rooted in quantum mechanics, provide a highly accurate theoretical framework for understanding the electronic structure, properties, and reactivity of molecules at an atomic and subatomic level. These calculations, often based on Density Functional Theory (DFT), solve the Schrödinger equation to describe the probability distribution of electrons within a molecule.

For this compound, quantum chemical calculations would offer profound insights into:

Reactivity Prediction: Analyzing the local reactivity of specific atoms within this compound using Fukui indices, which indicate the most probable sites for nucleophilic or electrophilic attack. This understanding is vital for predicting how this compound might participate in chemical reactions, its metabolic pathways, or its interactions with biological targets.

Intermolecular Interactions: Providing a more accurate description of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for ligand-target binding. Quantum chemical methods can refine the understanding of these interactions beyond classical force fields used in MD simulations.

Conformational Energetics: Calculating the energy of different conformations of this compound to identify the most stable forms, which can influence its binding to biological targets.

Spectroscopic Property Prediction: Predicting spectroscopic properties (e.g., NMR, IR) which can aid in the experimental characterization and validation of this compound's structure.

While specific quantum chemical calculation results for this compound are not detailed in the provided search results, these methods are foundational for a deep understanding of a compound's intrinsic chemical nature and how it translates into its biological activity and interactions. They provide the theoretical underpinning for more empirical computational methods like molecular docking and dynamics.

Emerging Research Directions and Translational Research Potential of Oxabrexine

Exploration of Novel Biological Targets and Therapeutic Modalities for Oxabrexine.

Initial investigations into this compound have identified its potential as a muscarinic receptor agonist, suggesting its relevance in addressing neurological conditions. Beyond this established area, recent research has expanded the understanding of this compound's potential biological targets and therapeutic modalities. A notable in silico and in vitro study identified this compound (specifically as compound N3) as a potential inhibitor of the Pseudomonas aeruginosa lipase (B570770) enzyme. This discovery was made through a similarity search within the ChEMBL database, revealing that this compound shares structural scaffolds with Bromhexine, a known lipase inhibitor. This finding is significant as it suggests a broader therapeutic scope for this compound, potentially extending to the modulation of bacterial virulence factors. The exploration of such novel targets opens avenues for developing new therapeutic strategies beyond its initially recognized muscarinic activity.

Development of Advanced Preclinical Models for this compound Research.

The progression of this compound through the drug development pipeline relies heavily on the establishment and utilization of advanced preclinical models. These models are crucial for comprehensively characterizing the compound's pharmacological profile, understanding its mechanisms of action, and evaluating its therapeutic potential before human trials. Rodent models, particularly mice, are foundational in preclinical drug development due to their genetic manipulability, cost-effectiveness, and physiological similarities that allow for the replication of complex human disease states.

Beyond in vivo animal models, in vitro systems, including various cell cultures, serve as essential tools for initial compound screening, toxicity assessments, and detailed mechanistic studies. The continuous evolution of these models, from traditional cell-based assays to more sophisticated platforms like organoids and advanced in vivo gene editing techniques, enables researchers to mimic human disease conditions with greater fidelity. For this compound, the application of these advanced preclinical models would be instrumental in:

Validating Muscarinic Receptor Agonist Activity: Confirming and detailing the compound's interaction with muscarinic receptors in complex biological systems.

Investigating Lipase Inhibition: Further exploring its inhibitory effects on Pseudomonas aeruginosa lipase and other potential bacterial enzymes, including detailed dose-response relationships and specificity.

Assessing Pharmacokinetics and Pharmacodynamics: Understanding how this compound is absorbed, distributed, metabolized, and excreted, and how it exerts its effects over time in a biological context.

Identifying Off-Target Effects: Utilizing comprehensive screening platforms to detect any unintended interactions with other biological targets.

The integration of these diverse preclinical models provides a multi-dimensional understanding of this compound's characteristics, bridging the gap between initial discovery and potential clinical application.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery.

The landscape of drug discovery is being significantly transformed by the integration of Artificial Intelligence (AI) and Machine Learning (ML), offering unprecedented capabilities to accelerate the identification and optimization of novel therapeutic molecules. The very identification of this compound as a potential Pseudomonas aeruginosa lipase inhibitor exemplifies the power of computational methods, specifically through virtual screening and molecular docking, in modern drug discovery.

AI and ML algorithms are adept at processing vast quantities of chemical and biological data, enabling:

Virtual Screening: Rapidly sifting through extensive libraries of compounds to predict potential drug candidates and their interactions with specific biological targets, thereby significantly expediting the initial identification phase.

Target Identification and Validation: Analyzing complex biological datasets to uncover novel disease targets and validate their relevance.

Molecular Design and Optimization: Predicting the three-dimensional structures of proteins and designing molecules with optimized efficacy and reduced potential for undesirable interactions. This includes generating new molecular structures and simulating their interactions with therapeutic targets.

Prediction of Pharmacological Properties: Forecasting absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential activity profiles, which helps in prioritizing compounds for experimental validation.

For this compound, leveraging AI and ML would involve applying these advanced computational strategies to further explore its binding affinities to a wider range of biological targets, predict its precise pharmacological effects, and potentially identify new therapeutic indications. This integration streamlines the traditional trial-and-error approach, leading to a more efficient and rapid development of this compound and other innovative therapies.

Interdisciplinary Research Collaborations for this compound Advancement.

The comprehensive advancement of this compound from a chemical compound to a potential therapeutic agent critically depends on robust interdisciplinary research collaborations. These partnerships, often spanning academic institutions, pharmaceutical industries, and specialized research organizations, are essential for pooling diverse expertise, resources, and cutting-edge technologies.

Key benefits of such collaborations include:

Synergistic Expertise: Bringing together specialists in medicinal chemistry, pharmacology, microbiology, computational biology, and clinical science to provide a holistic approach to understanding and developing this compound.

Resource Sharing: Facilitating access to advanced research infrastructure, specialized equipment, and extensive biological and chemical data sets that might not be available within a single entity.

Accelerated Translation: Bridging the gap between fundamental scientific discoveries and their practical therapeutic applications, thereby accelerating the progression of research findings into tangible benefits.

Innovation and Problem-Solving: Fostering an environment where complex challenges in drug discovery and development can be addressed through varied perspectives and innovative solutions.

For this compound, interdisciplinary collaborations would enable a more thorough investigation of its unique properties, validation of its mechanisms of action, and exploration of its full therapeutic potential across various disease areas. This collaborative ecosystem is vital for navigating the complexities of drug development and ultimately translating promising compounds like this compound into impactful medical solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.